molecular formula C8H3Cl2F3O B1597155 5-Chloro-2-(trifluoromethyl)benzoyl chloride CAS No. 320-84-3

5-Chloro-2-(trifluoromethyl)benzoyl chloride

Cat. No. B1597155
CAS RN: 320-84-3
M. Wt: 243.01 g/mol
InChI Key: HSKPEPFDFCWQGY-UHFFFAOYSA-N
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Description

5-Chloro-2-(trifluoromethyl)benzoyl chloride (5-Cl-TFC) is an organofluorine compound that is widely used in a variety of scientific applications. It is a colorless liquid at room temperature and is soluble in organic solvents. 5-Cl-TFC is an important reagent in organic synthesis, and is used in the synthesis of a variety of compounds, including pharmaceuticals and other organic compounds. It is also used in the production of fluorinated polymers and other materials. In addition, 5-Cl-TFC is used in the production of fluorescent dyes and other materials.

Scientific Research Applications

Organic Synthesis and Drug Intermediates

5-Chloro-2-(trifluoromethyl)benzoyl chloride is utilized in organic synthesis, particularly in the acylation of azaindoles at the C-3 position. Zhang et al. (2002) found that the best results for attaching acetyl chloride, benzoyl chloride, and chloromethyl oxalate to the 3-position of azaindoles were achieved with an excess of AlCl3 in CH2Cl2 followed by the addition of an acyl chloride at room temperature (Z. Zhang et al., 2002). This highlights its role in modifying azaindoles, which are important scaffolds in pharmaceutical chemistry.

Synthesis of Complex Molecules

In the field of photosensitizer development for photodynamic therapy, Ma and Dolphin (1995) demonstrated the conversion of chlorophyll derivatives to their corresponding phytoporphyrins using benzoyl chloride in DMF. This method offers a new and efficient route to prepare monovinyl porphyrins, serving as intermediates for further preparation of chlorophyll-related petroporphyrins and regiochemically pure benzoporphyrin derivatives (Lifu Ma & D. Dolphin, 1995).

Advanced Materials and Polymers

Kricheldorf et al. (1999) explored the in-situ end group modification of hyperbranched poly(3,5-dihydroxybenzoate) using 3,5-Bis(trimethylsiloxy)benzoyl chloride (BTBC). They successfully prepared star-shaped hyperbranched polyesters and modified their end groups with various acid chlorides, showcasing the versatility of acid chlorides in modifying polymer properties (H. Kricheldorf, O. Bolender, & Thomas Wollheim, 1999).

Environmental and Analytical Chemistry

Research also extends into analytical chemistry, where Tang et al. (2010) developed and validated a specific and sensitive GC-FID method for the determination of impurities in 5-chlorovaleroyl chloride, a compound similar in reactivity to 5-chloro-2-(trifluoromethyl)benzoyl chloride. This study underscores the importance of precise analytical methods for monitoring the purity and quality of chemical intermediates used in pharmaceutical manufacturing (L. Tang, A-Ram Kim, Scott A. Miller, & D. Lloyd, 2010).

properties

IUPAC Name

5-chloro-2-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F3O/c9-4-1-2-6(8(11,12)13)5(3-4)7(10)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKPEPFDFCWQGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380774
Record name 5-chloro-2-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(trifluoromethyl)benzoyl chloride

CAS RN

320-84-3
Record name 5-chloro-2-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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